![molecular formula C18H17Cl2NO3 B2804222 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794915-74-4](/img/structure/B2804222.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate
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Description
Synthesis Analysis
Carbamate synthesis by carbamoylation is a common method used in the preparation of compounds like{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate
. A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .
Scientific Research Applications
Drug Discovery
The compound’s structural complexity and functional groups make it an attractive candidate for drug development. Researchers explore its potential as a pharmacophore in designing novel drugs. Specifically, {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate could serve as a scaffold for anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, its use in cancer treatment and cytoprotection warrants investigation .
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-8-7-14(19)9-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQJNQUUKQKKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate |
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